molecular formula C13H11IO B1308192 3-Iodo-4-Methoxybiphenyl CAS No. 91718-20-6

3-Iodo-4-Methoxybiphenyl

Cat. No.: B1308192
CAS No.: 91718-20-6
M. Wt: 310.13 g/mol
InChI Key: GTVZVAJPVTXFGM-UHFFFAOYSA-N
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Description

3-Iodo-4-Methoxybiphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the third position and a methoxy group at the fourth position

Scientific Research Applications

NMR Techniques in Structural Elucidation

3-Hydroxy-4-methoxybiphenyl, a related compound to 3-Iodo-4-Methoxybiphenyl, has been studied using NMR techniques for structural confirmation. NMR has been crucial in establishing complete 13C NMR assignments of the biphenyl system, determining the position of hydroxy versus methoxy substituents through various NMR methods (Huber & Parker, 1990).

Homolysis in Cyclisation of Substituted Biphenyls

The homolysis of N-iodo-amides leads to substituted biphenyl carboxamidyl radicals, which are crucial in the synthesis of lactams. This process demonstrates the significant influence of substituents like methoxy groups on the reaction pathway and the formation of spiro-intermediates in such cyclisation reactions (Glover & Goosen, 1978).

Precursor Molecules in Electrophilic Radiofluorination

4-Iodo-1-[hydroxy(tosyloxy)iodo]benzene, an iodo derivative, serves as a precursor for the synthesis of (4-iodophenyl)aryliodonium salts. These salts are integral in electrophilic radiofluorination and 4-iodophenylation reactions, highlighting the utility of iodo and methoxy substituted compounds in synthesizing reagents for transition metal catalysed cross-coupling reactions (Cardinale et al., 2012).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of compounds like 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one provides insights into the potential applications of methoxy-substituted biphenyls in photonics and optoelectronics. These studies focus on understanding the linear and nonlinear optical characteristics, which are pivotal in designing materials for optical limiting applications (Maidur et al., 2017).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These studies emphasize the effectiveness of such compounds in inhibiting corrosion, which has practical implications in material science and industrial applications (Bentiss et al., 2009).

Safety and Hazards

The safety data sheet for 3-Iodo-4-Methoxybiphenyl indicates that it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the synthesis of 2-Alkyl-4-methoxybiphenyl-4’-carboxylic Acids through Sonogashira coupling and electrophilic cyclization reactions . Another paper discusses the glucose electrooxidation performance of 3-Iodoindoles, which could be related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-Methoxybiphenyl can be synthesized through several methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-methoxyphenylboronic acid with 3-iodobromobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents is employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-Methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

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Properties

IUPAC Name

2-iodo-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVZVAJPVTXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397602
Record name 3-Iodo-4-Methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91718-20-6
Record name 3-Iodo-4-Methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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